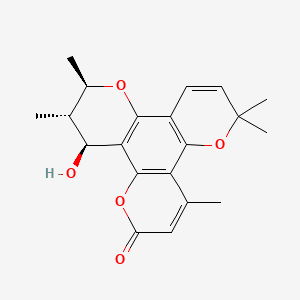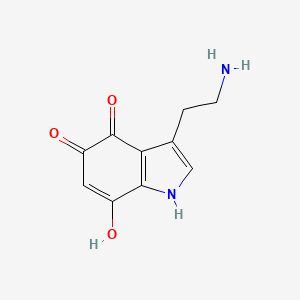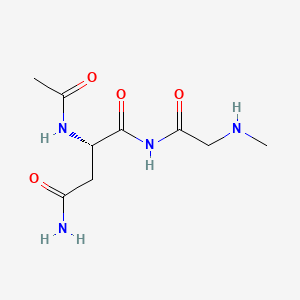
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide involves several steps. One method includes the preparation of 6-ethoxybenzothiazole-2-sulfenamide, which is then oxidized to form the sulfonamide. The reaction conditions typically involve the use of sodium hydroxide, sodium hypochlorite, and ammonium hydroxide at low temperatures to control the reaction and yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form different oxidation states.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used. Common reagents for these reactions include potassium permanganate for oxidation and various acids or bases for substitution and reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its role as a carbonic anhydrase inhibitor.
Medicine: Its primary application is in the treatment of glaucoma, where it helps reduce intraocular pressure.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide involves its role as a carbonic anhydrase inhibitor. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This makes it effective in the treatment of glaucoma .
Vergleich Mit ähnlichen Verbindungen
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide is similar to other benzothiazole-2-sulfonamide analogs, such as 6-Ethoxy-2-benzothiazolesulfonamide (Ethoxzolamide). it is unique in its specific structure and the presence of the hydroxyethoxy group, which may confer different pharmacological properties and efficacy in reducing intraocular pressure .
Similar compounds include:
- 6-Ethoxy-2-benzothiazolesulfonamide (Ethoxzolamide)
- Benzothiazole-2-sulfonamide derivatives
These compounds share a similar core structure but differ in their functional groups, which can affect their chemical and pharmacological properties .
Eigenschaften
CAS-Nummer |
95599-36-3 |
|---|---|
Molekularformel |
C9H10N2O4S2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
6-(2-hydroxyethoxy)-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C9H10N2O4S2/c10-17(13,14)9-11-7-2-1-6(15-4-3-12)5-8(7)16-9/h1-2,5,12H,3-4H2,(H2,10,13,14) |
InChI-Schlüssel |
XIFUCWWEBDMYEV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCO)SC(=N2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC2=C(C=C1OCCO)SC(=N2)S(=O)(=O)N |
Synonyme |
6-hydroxyethoxy-2-benzothiazolesulfonamide 6-hydroxyethoxyzolamide 6-hydroxyethoxzolamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


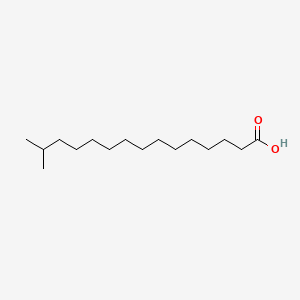
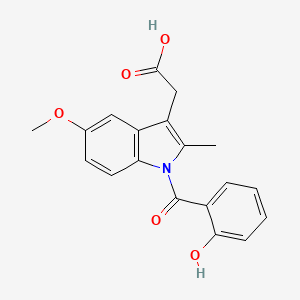
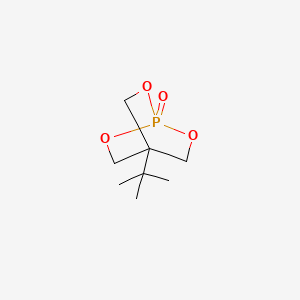
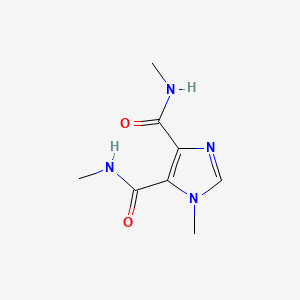


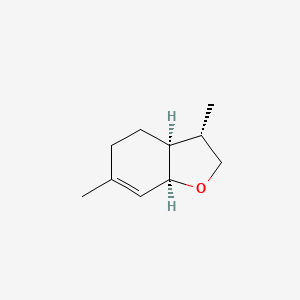
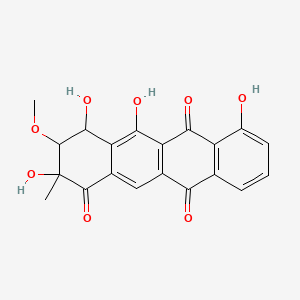
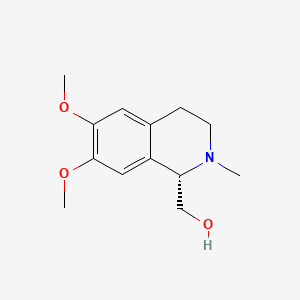
![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)
